molecular formula C20H27NO B1451671 N-Neopentyl-2-(3-phenylpropoxy)aniline CAS No. 1040687-94-2

N-Neopentyl-2-(3-phenylpropoxy)aniline

Cat. No. B1451671
M. Wt: 297.4 g/mol
InChI Key: UPWYETYOLSDOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Neopentyl-2-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C20H27NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-Neopentyl-2-(3-phenylpropoxy)aniline” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propoxy group (a three-carbon chain attached to an oxygen atom), and a neopentyl group (a four-carbon chain where three of the carbons are connected to the same carbon) attached to a nitrogen atom .


Physical And Chemical Properties Analysis

The molecular weight of “N-Neopentyl-2-(3-phenylpropoxy)aniline” is 297.44 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the resources I have.

Scientific Research Applications

Organometallic Chemistry and Catalysis

In organometallic chemistry, the reactivity and coordination behavior of N-neopentyl-anilines have been explored. For example, the study by Bezombes et al. (2003) investigated the behavior of N-trimethylsilyl and N-neopentyl-anilines towards trimethylalane, revealing the formation of various Al–N compounds through reactions at ambient temperature or with gentle heating. This work highlights the potential of neopentyl-anilines in synthesizing organometallic complexes with interesting structural properties (Bezombes et al., 2003).

Synthesis of Hindered Anilines

The catalytic synthesis of sterically hindered anilines using aryl and hetarylboronic acid neopentylglycol esters demonstrates the versatility of neopentyl-aniline derivatives in organic synthesis. The work by Mailig et al. (2015) on practical catalytic methods opens pathways for accessing a broad range of tertiary and secondary anilines, including sterically hindered ones, which are crucial in pharmaceutical and materials chemistry (Mailig et al., 2015).

Corrosion Inhibition

Neopentyl-aniline derivatives have also been studied for their application in corrosion inhibition. Daoud et al. (2014) synthesized a thiophene Schiff base derivative and evaluated its effectiveness as a corrosion inhibitor on mild steel. This research indicates the potential of neopentyl-aniline derivatives in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in various industrial applications (Daoud et al., 2014).

Electroluminescence and Chemosensing

Further applications are found in the development of luminescent materials and chemosensors. Vezzu et al. (2010) reported the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, showcasing the potential of aniline derivatives in creating advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Vezzu et al., 2010).

Future Directions

The future directions of “N-Neopentyl-2-(3-phenylpropoxy)aniline” would depend on the results of ongoing research. As it is used in proteomics research , it may contribute to advancements in this field.

properties

IUPAC Name

N-(2,2-dimethylpropyl)-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-20(2,3)16-21-18-13-7-8-14-19(18)22-15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,21H,9,12,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYETYOLSDOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC=C1OCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Neopentyl-2-(3-phenylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Neopentyl-2-(3-phenylpropoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-Neopentyl-2-(3-phenylpropoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-Neopentyl-2-(3-phenylpropoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-Neopentyl-2-(3-phenylpropoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-Neopentyl-2-(3-phenylpropoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-Neopentyl-2-(3-phenylpropoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.